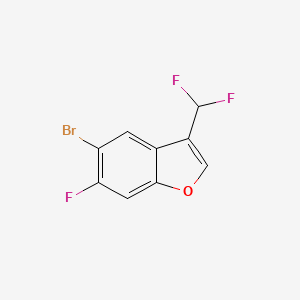

5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran

Description

5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is a halogenated benzofuran derivative characterized by a fused benzofuran core with substituents at positions 3, 5, and 4. The bromine atom at position 5 enhances electrophilic reactivity, while the difluoromethyl group at position 3 and fluorine at position 6 contribute to its electronic and steric properties. Such compounds are of interest in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula |

C9H4BrF3O |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

5-bromo-3-(difluoromethyl)-6-fluoro-1-benzofuran |

InChI |

InChI=1S/C9H4BrF3O/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3,9H |

InChI Key |

VJJBCKUMUGDHNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)OC=C2C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound followed by the introduction of difluoromethyl and fluorine groups through specific reagents and conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to yield reduced forms.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemistry: 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological research, this compound may be used to study the effects of halogenated benzofurans on biological systems. It can serve as a precursor for the synthesis of potential pharmaceutical agents with therapeutic properties.

Industry: In the industrial sector, 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran exerts its effects depends on its interaction with specific molecular targets. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Functional Insights

- Electronic Effects: The difluoromethyl group in the target compound acts as a strong electron-withdrawing group, stabilizing negative charge and enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .

- Synthetic Utility : Bromine at position 5 enables Suzuki-Miyaura cross-coupling reactions, a feature shared with analogs like methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 197516-58-8) .

- Biological Relevance : Fluorine’s role in improving bioavailability is evident across analogs, such as in 5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, where fluorine enhances blood-brain barrier penetration .

Biological Activity

5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is a synthetic organic compound characterized by its unique structural properties, which include a bromine atom, multiple fluorine substituents, and a difluoromethyl group attached to a benzofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with various biological targets.

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 233.04 g/mol

- Structure : The presence of bromine and fluorine atoms significantly influences the compound's reactivity and interaction with biological systems.

The biological activity of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran primarily revolves around its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, which can disrupt various cellular processes such as replication and metabolic pathways. The binding affinity of this compound to target proteins is crucial for understanding its therapeutic potential.

In Vitro Studies

Recent investigations have focused on the compound's effects against various cancer cell lines and bacterial strains. The following table summarizes key findings from relevant studies:

| Cell Line/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|

| Hela (Cervical Cancer) | 226 | Antiproliferative effects |

| A549 (Lung Cancer) | 242.52 | Antiproliferative effects |

| E. coli | 62.5 | Antibacterial activity |

| S. aureus | 78.12 | Antibacterial activity |

These results indicate that 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran possesses significant antiproliferative and antibacterial properties, warranting further exploration into its mechanisms of action.

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of various compounds, 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran was tested against Hela and A549 cell lines. The results demonstrated that this compound effectively inhibited cell growth, suggesting potential use as a chemotherapeutic agent.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited notable efficacy, highlighting its potential as an alternative treatment for resistant bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-2-(trifluoromethyl)benzofuran | Contains a trifluoromethyl group instead of difluoromethyl. |

| 6-Fluoro-3-(difluoromethyl)benzofuran | Lacks the bromine substituent but retains similar reactivity. |

| 5-Chloro-3-(difluoromethyl)-6-fluorobenzofuran | Chlorine substituent affects reactivity differently than bromine. |

The distinct combination of substituents in 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran may provide unique reactivity profiles compared to these analogs, influencing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.